molecular formula C9H13NOS B15332515 5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde

5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde

Cat. No.: B15332515
M. Wt: 183.27 g/mol
InChI Key: BUVFHSPKVWXUMP-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group and a methyl group attached to the thiazole ring, along with an aldehyde functional group at the 2-position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde typically involves the reaction of appropriate thiazole precursors with tert-butyl and methyl substituents. One common method includes the use of tert-butyl isothiocyanate and 4-methylthiazole-2-carboxylic acid as starting materials. The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 5-(tert-Butyl)-4-methylthiazole-2-carboxylic acid.

    Reduction: 5-(tert-Butyl)-4-methylthiazole-2-methanol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole-2-carbaldehyde: Lacks the tert-butyl group, leading to different reactivity and properties.

    5-(tert-Butyl)-2-thiazolecarboxaldehyde: Similar structure but with different substitution patterns on the thiazole ring.

    2-Methyl-4-thiazolecarboxaldehyde: Another thiazole derivative with different substituents.

Uniqueness

5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde is unique due to the combination of the tert-butyl and methyl groups on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the aldehyde group also provides versatility in various chemical transformations.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

5-tert-butyl-4-methyl-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C9H13NOS/c1-6-8(9(2,3)4)12-7(5-11)10-6/h5H,1-4H3

InChI Key

BUVFHSPKVWXUMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C=O)C(C)(C)C

Origin of Product

United States

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